molecular formula C22H26N6O3 B10988402 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone

Cat. No.: B10988402
M. Wt: 422.5 g/mol
InChI Key: CMMQRPITNVJDFX-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone is a complex organic molecule that combines structural elements from isoquinoline, purine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the isoquinoline and purine derivatives separately, followed by their coupling through a piperidine linker.

    Preparation of Isoquinoline Derivative: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid such as phosphorus oxychloride (POCl₃).

    Preparation of Purine Derivative: The purine moiety can be synthesized starting from simple precursors like formamide and cyanamide, followed by cyclization and functional group modifications.

    Coupling Reaction: The final step involves the coupling of the isoquinoline and purine derivatives using a piperidine linker. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: Pd/C, LiAlH₄, NaBH₄

    Substitution: Alkyl halides, acyl chlorides, NaH, K₂CO₃

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Research could focus on its efficacy, toxicity, and pharmacokinetics.

Industry

In the industrial sector, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The isoquinoline and purine moieties suggest potential interactions with nucleic acids or nucleotide-binding proteins, while the piperidine linker may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline): Similar in structure but lacks the purine and piperidine components.

    (4-[(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]benzenamine): Contains the isoquinoline core but differs in the substituents and overall structure.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone lies in its combination of three distinct pharmacophores: isoquinoline, purine, and piperidine. This structural complexity may confer unique biological activities and make it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(7H-purin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C22H26N6O3/c1-30-17-9-15-5-8-28(11-16(15)10-18(17)31-2)22(29)14-3-6-27(7-4-14)21-19-20(24-12-23-19)25-13-26-21/h9-10,12-14H,3-8,11H2,1-2H3,(H,23,24,25,26)

InChI Key

CMMQRPITNVJDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NC=NC5=C4NC=N5)OC

Origin of Product

United States

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